N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
This compound belongs to a class of 1,2,4-triazole-3-thiol derivatives functionalized with acetamide and heteroaromatic substituents. Its structure features:
- Acetamide moiety: N-linked to a 4-ethylphenyl group.
- Triazole core: Modified at the 4-position with a furan-2-ylmethyl group and at the 5-position with a pyridin-4-yl ring.
- Sulfanyl bridge: Connects the triazole and acetamide units.
Synthesized via alkylation of 4-amino-5-(furan-2-yl)-1,2,4-triazole-3-thione with α-chloroacetamides in the presence of KOH , this compound exhibits anti-exudative activity in preclinical models, showing efficacy comparable to diclofenac sodium at 10 mg/kg .
Properties
Molecular Formula |
C22H21N5O2S |
|---|---|
Molecular Weight |
419.5 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-2-[[4-(furan-2-ylmethyl)-5-pyridin-4-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide |
InChI |
InChI=1S/C22H21N5O2S/c1-2-16-5-7-18(8-6-16)24-20(28)15-30-22-26-25-21(17-9-11-23-12-10-17)27(22)14-19-4-3-13-29-19/h3-13H,2,14-15H2,1H3,(H,24,28) |
InChI Key |
ASNUZFGBHJIBML-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2CC3=CC=CO3)C4=CC=NC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Triazole Ring: Starting with the appropriate hydrazine and aldehyde or ketone to form the triazole ring through cyclization.
Introduction of the Furan and Pyridine Rings: Using furan-2-carbaldehyde and pyridine derivatives in subsequent steps to introduce these rings into the triazole structure.
Attachment of the Ethylphenyl Group: This step might involve a substitution reaction where the ethylphenyl group is introduced.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using reagents like thionyl chloride or other activating agents.
Industrial Production Methods
Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity. This might include:
Batch Processing: Where reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time.
Continuous Flow Chemistry: For more efficient and scalable production, continuous flow reactors might be used.
Chemical Reactions Analysis
Types of Reactions
“N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The ethylphenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Palladium on carbon (Pd/C) for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring might yield furanone derivatives, while reduction of the triazole ring could lead to dihydrotriazole compounds.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its triazole core, which is known for antimicrobial and antifungal properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide” would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring is known to bind to metal ions, which could be a part of its mechanism in biological systems.
Comparison with Similar Compounds
Key Structural Variations
The biological and physicochemical properties of triazole-sulfanyl-acetamides are highly sensitive to substituent modifications. Below is a comparative analysis:
Physicochemical Properties
Biological Activity
Molecular Structure and Properties
The compound features a triazole ring, furan moiety, and pyridine group, with the molecular formula C22H21N5O2S and a molecular weight of 419.5 g/mol. These structural elements contribute to its diverse chemical interactions and biological activities.
Potential Biological Activities
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Research suggests it may exhibit the following properties:
- Antimicrobial activity
- Antifungal properties
- Anticancer potential
These activities are likely due to the compound's ability to bind to enzymes or receptors involved in various cellular pathways.
Antimicrobial Activity
While specific data for this compound is limited, structurally similar 1,3,4-thiadiazole compounds have shown antimicrobial activity against certain microorganisms:
| Microorganism | Activity |
|---|---|
| Staphylococcus aureus ATCC 9144 | Positive |
| Candida albicans ATCC 26555 | Positive |
| Escherichia coli ATCC 25922 | Limited |
This data suggests that our compound of interest may also possess similar antimicrobial properties, particularly against gram-positive bacteria and fungi .
Anticancer Potential
The presence of the triazole ring in the compound is particularly noteworthy for its potential anticancer activity. A case study involving similar triazole-containing compounds demonstrated significant antitumor effects:
Case Study: Triazole Derivatives as Antitumor Agents
A series of 1,2,4-triazole derivatives were synthesized and evaluated for antitumor activity against human tumor cell lines, including KB, DLD, NCI-H661, Hepa, and HepG2/A2. Compounds 2, 6, 7, and 9 exhibited the most potent and selective activity against the tested tumor cells .
While this study does not directly involve our compound of interest, it highlights the potential anticancer activity of triazole-containing molecules, warranting further investigation into N-(4-ethylphenyl)-2-{[4-(furan-2-ylmethyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide.
Enzyme Inhibition
The compound's structure suggests potential interaction with various enzymes. One study on similar compounds revealed inhibition of topoisomerase II:
| Compound | Topoisomerase II Inhibition |
|---|---|
| Compounds 3, 4, 7, 9, and 10 | Potent activity |
| Compounds 1-14 and 18 | Better than etoposide |
This data indicates that our compound may also possess enzyme inhibitory properties, which could contribute to its potential anticancer activity .
Structure-Activity Relationship (SAR)
Research on similar compounds has revealed that the carbon numbers of the side chain correlate with biological activities . This suggests that the ethyl group on the phenyl ring and the furan-2-ylmethyl group in our compound may play crucial roles in its biological activity.
Conclusion and Future Directions
While specific biological activity data for this compound is limited, its structural features and similarities to other biologically active compounds suggest potential antimicrobial, antifungal, and anticancer properties. Further research is needed to:
- Conduct in vitro studies to determine its exact antimicrobial spectrum
- Evaluate its anticancer potential against various cell lines
- Investigate its enzyme inhibitory properties, particularly against topoisomerase II
- Perform structure-activity relationship studies to optimize its biological activity
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
